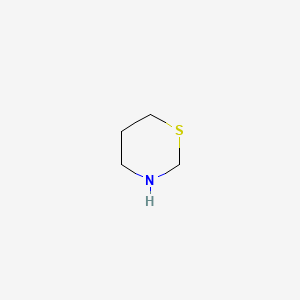

1,3-Thiazinane

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

543-71-5 |

|---|---|

分子式 |

C4H9NS |

分子量 |

103.19 g/mol |

IUPAC 名称 |

1,3-thiazinane |

InChI |

InChI=1S/C4H9NS/c1-2-5-4-6-3-1/h5H,1-4H2 |

InChI 键 |

HOQOADCYROWGQA-UHFFFAOYSA-N |

规范 SMILES |

C1CNCSC1 |

产品来源 |

United States |

Synthetic Methodologies for 1,3 Thiazinane and Its Derivatives

Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and widely employed strategy for synthesizing the 1,3-thiazinane nucleus. These methods typically involve the formation of two new bonds in a single operation from acyclic precursors.

A prevalent method for synthesizing 2-imino-1,3-thiazinane derivatives involves the cyclocondensation of chalcones (1,3-diaryl-2-propen-1-ones) with thiourea (B124793). derpharmachemica.comderpharmachemica.cominternationaljournal.org.in This reaction is typically catalyzed by a base, such as potassium hydroxide (B78521) or sodium hydroxide, in an alcoholic solvent like ethanol. derpharmachemica.comderpharmachemica.comrdd.edu.iq The process begins with the preparation of chalcones, often through a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted aromatic aldehyde. internationaljournal.org.inresearchgate.net The subsequent reaction with thiourea proceeds via a Michael addition, leading to the formation of the this compound ring. rdd.edu.iqrjppd.org

The versatility of this method allows for the synthesis of a wide array of substituted 1,3-thiazinanes. For instance, various chalcones derived from Schiff bases of p-aminoacetophenone have been successfully cyclized with thiourea to yield novel this compound derivatives. derpharmachemica.com Similarly, the reaction has been applied to synthesize bis-1,3-thiazines from bis-chalcones. ajpsonline.com The reaction conditions, such as the choice of base and solvent, can influence the outcome and yield of the final products.

Table 1: Synthesis of this compound Derivatives from Chalcones and Thiourea

| Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|

| Chalcones and Thiourea | NaOH/Ethanol | 1,3-Thiazine derivatives | derpharmachemica.com |

| Benzilidine acetyl acetone (B3395972) and Thiourea | Ethanolic KOH | 2-imino-3,6-dihydro-2H-1,3-thiazine | derpharmachemica.com |

| Chalcones (from Acetophenone and Aldehydes) and Thiourea | Aqueous KOH/Ethanol | 1,3-Thiazine derivatives | internationaljournal.org.in |

| α,α'-bis(substitutedarylidene)-4-methylcyclohexanones and Thiourea | Aqueous KOH | 4-substitutedaryl-8-substitutedarylidene-2-imino-6-methyl-5,6-dihydro-4H,7H-(3,1)benzothiazines | rjppd.org |

| Chalcone (B49325) and Thiourea | NaOH/Ethanol | Thiazine (B8601807) derivatives | rdd.edu.iq |

The reaction between α,β-unsaturated ketones and thioamides provides another route to this compound derivatives. A series of 5,6-dihydro-4H-1,3-thiazine derivatives were synthesized through a BF3·Et2O-catalyzed reaction of selected α,β-unsaturated ketones with thiobenzamide (B147508) at room temperature. researchgate.net This method highlights the use of a Lewis acid catalyst to facilitate the cyclization.

Furthermore, direct and stereodivergent Michael additions of N-acyl this compound-2-thiones to α,β-unsaturated aldehydes have been achieved using chiral nickel(II) complexes as catalysts. nih.gov This advanced methodology allows for high regio-, diastereo-, and enantioselectivity, providing access to specific stereoisomers of the resulting Michael adducts. nih.gov The synthesis of the precursor α,β-unsaturated ketones can be accomplished by reacting an aldehyde with pyrrolidine, followed by the addition of a ketone and trifluoroacetic acid at low temperatures. google.com

Thiosemicarbazide (B42300) and its derivatives serve as important precursors for various heterocyclic systems. In the context of this compound synthesis, chalcones can be cyclized with thiosemicarbazide to produce 2-hydrazinyl 1,3-thiazine derivatives. ajpsonline.com This reaction expands the functionalization possibilities of the resulting thiazinane ring. The cyclization of acyl derivatives of thiosemicarbazide is a common strategy, where the reaction conditions (acidic or alkaline medium) can direct the pathway towards different heterocycles, such as 1,2,4-triazoles or 1,3,4-thiadiazoles. ptfarm.pl However, specific conditions can favor the formation of the this compound ring. For example, 6-unsubstituted 2-imino-1,3-thiazinan-4-ones can be synthesized from the reaction of β-propiolactone with thioureas, and a similar reaction with thiosemicarbazones yields 2-hydrazono-1,3-thiazinan-4-ones. mdpi.com

Reactions Involving α,β-Unsaturated Ketones and Thioamides

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation.

A novel three-component reaction has been developed for the synthesis of 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones. rsc.org This MCR utilizes β-chlorovinyl aldehydes, which act as 1,3-bielectrophilic systems, primary amines, and carbon disulfide. rsc.orgresearchgate.net The process is notable for its operational simplicity and effectiveness in accessing previously underexplored 1,3-thiazine scaffolds. rsc.org Another MCR starting from β-chlorovinyl aldehydes provides access to 2,2-dialkyl- and 2-alkyl-2-aralkyl-5,6-diaryl-2H-1,3-thiazines, which can be further converted into various 3,4-dihydro-2H-1,3-thiazine derivatives. rsc.org The Asinger reaction, a type of MCR, has also been adapted to synthesize 2H-1,3-thiazines from β-chlorovinyl aldehydes, a second carbonyl compound, ammonia (B1221849), and sodium hydrosulfide (B80085) under mild conditions and with high yields. sci-hub.se

Metal-Catalyzed Syntheses

Metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering high efficiency, selectivity, and functional group tolerance.

A significant development in this area is the gold-catalyzed formation of 1,3-thiazine and this compound derivatives. acs.orgacs.org This method starts from readily available thioureas containing a butynyl moiety and proceeds with low catalyst loading and short reaction times. acs.org An interesting feature of this synthesis is the isolation of different tautomers; the this compound isomer is obtained in the crystal state, while the 1,3-thiazine isomer is the sole form in solution. acs.orgacs.org

In addition to gold, nickel catalysts have proven effective. Chiral nickel(II) complexes are used to catalyze direct and enantioselective alkylation reactions of N-acyl-1,3-thiazinane-2-thiones. core.ac.ukub.edu These reactions allow for the stereoselective construction of carbon-carbon bonds on the thiazinane scaffold. core.ac.uk As mentioned earlier, BF3·Et2O, a Lewis acid, catalyzes the reaction between α,β-unsaturated ketones and thiobenzamide to form this compound derivatives. researchgate.net

Table 2: Metal-Catalyzed Syntheses of this compound Derivatives

| Catalyst | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Gold (Au) | Butynyl thiourea derivatives | 1,3-Thiazine/1,3-Thiazinane | First catalytic approach; isolation of uncommon tautomers. | acs.orgacs.org |

| Chiral Nickel(II) complexes | N-acyl this compound-2-thiones and α,β-unsaturated aldehydes | Michael adducts | Direct, stereodivergent, highly regio-, diastereo-, and enantioselective. | nih.gov |

| BF3·Et2O | α,β-Unsaturated ketones and Thiobenzamide | 5,6-dihydro-4H-1,3-thiazine derivatives | Lewis acid-catalyzed cyclization at room temperature. | researchgate.net |

| Chiral Nickel(II) complexes | N-acyl-1,3-thiazinane-2-thiones and electrophiles | Alkylated thiazinanes | Direct and enantioselective alkylation. | core.ac.uk |

Gold-Catalyzed Approaches for 1,3-Thiazine and this compound Formation

A novel and efficient method for the synthesis of 1,3-thiazine and this compound derivatives involves the use of gold catalysts. acs.orgacs.orgnih.gov This approach represents the first reported gold-catalyzed formation of this particular heterocyclic system. acs.orgacs.orgnih.govresearchgate.net The reaction proceeds via a tandem 6-exo-dig cyclization of thiourea derivatives that contain a butynyl moiety. acs.orgnih.gov

The general mechanism involves the coordination of the thiourea to the gold catalyst, which activates the alkyne group. acs.orgnih.gov This is followed by an intramolecular nucleophilic attack of the sulfur atom on the activated triple bond, leading to the cyclized product. acs.orgnih.gov A final protodeauration step regenerates the catalyst and releases the 1,3-thiazine derivative. acs.orgnih.gov This catalytic process is characterized by its high efficiency, offering excellent yields in short reaction times with low catalyst loading. acs.orgnih.gov

An interesting aspect of this methodology is the observation of phase-dependent tautomerism. thieme-connect.com In solution, the 1,3-thiazine tautomer is the exclusive isomer observed. acs.orgacs.orgthieme-connect.com However, in the crystalline state, the molecule exists as the this compound isomer. acs.orgacs.orgresearchgate.netthieme-connect.com This phenomenon is attributed to the differing energetic balances between the solvated and crystalline states. thieme-connect.com

The versatility of this method allows for significant structural diversification. acs.org By varying the substituents on the butynyl amines and the isothiocyanate precursors, a broad range of functionalized 1,3-thiazine derivatives can be accessed. acs.org Cationic gold catalysts, particularly those derived from TrippyPhos and CyJohnPhos, have proven to be highly effective in mediating this transformation, with acetonitrile (B52724) being a suitable solvent. thieme-connect.com While Au(III) and Ag(I) catalysts can also facilitate the reaction, they typically require higher catalyst loadings and longer reaction times. thieme-connect.com

Table 1: Gold-Catalyzed Synthesis of 1,3-Thiazine/Thiazinane Derivatives

| Starting Material | Catalyst | Solvent | Product | Yield | Ref. |

|---|---|---|---|---|---|

| 1-(But-3-yn-1-yl)-3-phenylthiourea | [Au(I)] with TrippyPhos/CyJohnPhos | Acetonitrile | 2-(Phenyl)imino-1,3-thiazinane | Excellent | thieme-connect.com |

| Various butynyl thiourea derivatives | Gold catalyst | Indicated solvent | Various 1,3-thiazine derivatives | Excellent | acs.org |

Ring Transformation Reactions in Complex Heterocyclic Systems

The 1,3-thiazine ring can undergo various transformation reactions, leading to the formation of other heterocyclic systems. scispace.comajol.info For instance, an aminothiazine derivative, synthesized from the condensation of thiourea, benzaldehyde (B42025), and ethyl cyanoacetate, can be converted into a pyrimidine (B1678525) derivative upon reaction with aniline. ajol.info This resulting N-phenyl amino pyrimidine can further undergo ring-opening and recyclization reactions under acidic or oxidative conditions to yield an acid derivative or an oxazine, respectively. ajol.info

Furthermore, the initial aminothiazine can be transformed into a different pyrimidine derivative by reacting it with hydroxylamine (B1172632) hydrochloride. ajol.info Treatment with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) also results in ring transformation, affording diaminopyrimidine derivatives. scispace.comajol.info Alkylation of the aminothiazine followed by reaction with hydrazine hydrate can lead to the formation of a pyrazole (B372694) derivative. scispace.comajol.info Refluxing the aminothiazine with ethyl bromoacetate (B1195939) in the presence of a base produces an alkylated pyrimidine product. scispace.comajol.info Additionally, cyclization of a diaminopyrimidine derivative with carbon disulfide or formaldehyde (B43269) can yield triazolopyrimidines. scispace.comajol.inforsc.org

In a different approach, 1,3-thiazipane derivatives have been shown to undergo ring transformation to afford 1,3-thiazinan-2-thione derivatives. semanticscholar.org

Synthesis from Schiff Bases and Thiol-Containing Carboxylic Acids

A common and versatile method for the synthesis of 1,3-thiazinan-4-ones involves the reaction of Schiff bases with thiol-containing carboxylic acids. derpharmachemica.com Specifically, 3-mercaptopropionic acid can be reacted with ammonia or primary amines and various aldehydes to generate 2- and 2,3-substituted-1,3-thiazinan-4-ones. semanticscholar.orgmdpi.comnih.gov

Another route involves the reaction of 2-iminocyclopentanedithiocarboxylic acid with Schiff bases. rsc.org This reaction initially forms adduct esters, which can then be converted into the corresponding 1,3-thiazine derivatives with the elimination of anilines. rsc.org In certain cases, such as with cyclopentylideneanilines, the intermediate esters are not isolated, and the thiazine product is formed directly. rsc.org

Furthermore, 1,3-thiazine derivatives can be synthesized through a cyclization reaction between chalcones and thiourea. derpharmachemica.com The required chalcones are themselves derived from the Claisen-Schmidt condensation of Schiff bases of p-aminoacetophenone and various aldehydes. derpharmachemica.com

Polymer-Assisted and Solid-Phase Synthesis Protocols

Polymer-supported synthesis has emerged as a powerful tool for the generation of 1,3-thiazine libraries, offering advantages in terms of ease of manipulation, purification, and automation. units.it

Solution-Phase Synthesis with Polymer-Supported Catalysts and Scavenger Resins

In a solution-phase approach, a polymer-supported sulfonic acid can act as both a catalyst and a scavenger. units.it This dual-function resin promotes the ring-closure reaction of enones with thioureas to form 1,3-thiazines. units.it As the only basic molecules in the reaction mixture, the thiazine products are selectively captured by the sulfonic acid resin. units.it This "catch-and-release" strategy allows for the easy removal of excess reagents and by-products by simple filtration and washing. units.it The desired thiazines are then released from the resin by treatment with a stronger base like triethylamine. units.it

A polymer-supported piperazine (B1678402) diacetate has also been utilized as an effective catalyst for the Knoevenagel condensation step in the synthesis of enone intermediates. units.it

Solid-Phase Synthesis for Combinatorial Library Generation

Solid-phase synthesis (SPS) offers a robust platform for the construction of diverse 1,3-thiazine libraries. units.itresearchgate.netnih.gov A typical sequence on a solid support, such as Wang resin, involves acetoacetylation, followed by a Knoevenagel condensation and an acid-promoted ring-closure with thioureas to furnish the polymer-bound 1,3-thiazines. researchgate.netnih.gov To enhance the diversity of the library, a de novo synthesis of β-keto esters can be performed on the solid phase, starting from a polymer-bound malonic acid. units.itnih.gov

Table 2: Polymer-Assisted and Solid-Phase Synthesis of 1,3-Thiazines

| Synthesis Type | Support/Reagent | Key Steps | Product | Ref. |

|---|---|---|---|---|

| Solution-Phase | Polymer-supported sulfonic acid | Knoevenagel condensation, cyclocondensation with thiourea, catch-and-release | 1,3-Thiazine-5-carboxylates | units.it |

| Solid-Phase | Wang resin | Acetoacetylation, Knoevenagel condensation, acid-promoted ring closure with thiourea, cleavage | 1,3-Thiazine-5-carboxylates | researchgate.netnih.gov |

| Solid-Phase | Wang resin | De novo β-keto ester synthesis, Knoevenagel condensation, ring closure, cleavage, post-cleavage modification | Esters and amides of 1,3-thiazines | units.itnih.gov |

Derivatization Strategies of the 1,3 Thiazinane Scaffold

Post-Cleavage Modification Techniques for Diversification

A powerful strategy for creating a diverse library of 1,3-thiazinane derivatives involves solid-phase synthesis followed by post-cleavage modification. This approach allows for the efficient construction of a core scaffold attached to a solid support, which can then be cleaved and further functionalized in solution phase.

One prominent example involves the solid-phase synthesis of 2-amino-1,3-thiazine-5-carboxylates. nih.govunits.it In this method, the synthesis begins with an acetoacetylation of a Wang resin, followed by a Knoevenagel condensation with an aldehyde and an acid-promoted ring-closure reaction with a thiourea (B124793) to furnish the polymer-bound 1,3-thiazine. nih.gov After the core heterocycle is assembled on the resin, it is cleaved from the solid support, typically using trifluoroacetic acid (TFA). nih.govresearchgate.net

The resulting 1,3-thiazine-5-carboxylic acid is a versatile intermediate for further diversification. A key post-cleavage modification is the conversion of the carboxylic acid to various esters and amides. nih.govunits.it This is often achieved through a four-step sequence:

Protection of the 2-amino group : To prevent side reactions, the exocyclic amino group is often protected, for instance, by acylation with trifluoroacetic acid anhydride (B1165640) (TFAA). units.it

Activation of the carboxylic acid : The carboxylic acid at position 5 is activated to facilitate nucleophilic attack. Oxalyl chloride has been demonstrated to be an effective reagent for this transformation, converting the carboxylic acid into a more reactive acid chloride. units.it

Nucleophilic substitution : The activated acid chloride is then treated with a variety of nucleophiles. The addition of different alcohols or amines leads to the formation of a diverse range of esters or amides, respectively. nih.govunits.it

Deprotection : If a protecting group was used, it is removed in the final step to yield the target 1,3-thiazine derivatives. For a trifluoroacetamide (B147638) protecting group, aqueous ammonia (B1221849) can be employed for its removal. units.it

This combined solid-phase synthesis and post-cleavage derivatization strategy has been successfully used to generate libraries of 1,3-thiazines with yields of up to 61% over the entire multi-step sequence. nih.gov

Table 1: Post-Cleavage Modification of 1,3-Thiazine-5-carboxylates

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Cleavage from Resin | Trifluoroacetic acid (TFA) | Releases the 1,3-thiazine-5-carboxylic acid from the solid support. nih.govresearchgate.net |

| 2 | Protection (Optional) | Trifluoroacetic acid anhydride (TFAA) | Protects the exocyclic amino group to prevent side reactions. units.it |

| 3 | Acid Activation | Oxalyl chloride | Converts the carboxylic acid into a highly reactive acid chloride. units.it |

| 4 | Derivatization | Alcohols (R-OH) or Amines (R-NH2) in the presence of a base (e.g., pyridine) | Forms a diverse library of esters or amides. units.it |

| 5 | Deprotection (if applicable) | Aqueous ammonia | Removes the protecting group from the amino function. units.it |

N-Derivatization Methods and Functionalization

Direct modification of the nitrogen atom at position 3 (N3) of the this compound ring is a common and effective strategy for introducing structural diversity and modulating the properties of the molecule. A variety of electrophilic reagents can be used to achieve N-derivatization.

Polymer-assisted solution-phase synthesis methods have been employed for the N2-derivatization of 2-amino-1,3-thiazines. researchgate.net These methods include reactions with:

Activated carboxylic acids : To form N-acyl derivatives.

Sulfonyl chlorides : To produce sulfonamides.

Isocyanates : To yield urea (B33335) derivatives. researchgate.net

In the context of 1,3-thiazinan-4-ones, the nitrogen at the N3 position can be readily functionalized. For example, a one-pot, three-component cyclocondensation reaction can be used to synthesize 3-(2-(pyrrolidin-1-yl)ethyl)-1,3-thiazinan-4-ones. In this reaction, 1-(2-aminoethyl)pyrrolidine (B145720) serves as the amine precursor, which reacts with a substituted benzaldehyde (B42025) and a mercaptocarboxylic acid. researchgate.net The substituent on the nitrogen is therefore incorporated from the initial amine building block.

Further derivatization can be seen in the synthesis of 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines. mdpi.comnih.gov The synthesis involves the reaction of ferrocenyl chalcones with N-phenylthiourea derivatives under acidic conditions, leading to cyclization and the formation of the N-substituted thiazinane ring. mdpi.comnih.gov

Structural modifications of related heterocyclic systems, such as phenothiazines, often involve introducing diverse pharmacophore groups at the thiazine (B8601807) nitrogen atom, highlighting this position as a key handle for derivatization. nih.govnih.gov

Table 2: Examples of N-Derivatization Reactions for the this compound Scaffold

| Reaction Type | Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Activated Carboxylic Acids | N-Acyl | researchgate.net |

| Sulfonylation | Sulfonyl Chlorides (R-SO2Cl) | N-Sulfonyl | researchgate.net |

| Urea Formation | Isocyanates (R-NCO) | N-Carbamoyl (Urea) | researchgate.net |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | N-Alkyl | researchgate.net |

| Cyclocondensation | Amine precursor, Aldehyde, Mercaptocarboxylic acid | N-Substituted thiazinan-4-one | researchgate.net |

Strategies for Introducing Structural Diversity at Key Positions

Introducing structural diversity at multiple positions of the this compound ring is essential for creating comprehensive chemical libraries. This is often achieved through combinatorial approaches where different building blocks are systematically combined.

A key strategy is the Knoevenagel condensation of β-ketoesters and aldehydes, followed by reaction with various thioureas to generate the 1,3-thiazine heterocycle. researchgate.net This approach allows for diversity at four main points around the heterocyclic core by varying:

The β-ketoester (introducing diversity at C4 and C5).

The aldehyde (introducing diversity at C6).

The thiourea (introducing diversity at N3 and the 2-imino/amino group). units.it

Gold-catalyzed reactions have also emerged as a powerful tool for synthesizing this compound derivatives with great structural diversification. acs.org A gold-catalyzed intramolecular cyclization of butynyl thiourea derivatives provides access to a broad scope of 1,3-thiazines. acs.org The diversity in this method is generated by using functionalized butynyl amines and various substituted isothiocyanates as starting materials. acs.org

Another method involves the BF3·Et2O-catalyzed reaction of α,β-unsaturated ketones with thioamides, such as thiobenzamide (B147508). nih.gov By selecting different α,β-unsaturated ketones, a variety of substituents can be introduced at positions C4, C5, and C6 of the resulting 5,6-dihydro-4H-1,3-thiazine ring. nih.gov

The synthesis of 3-aryl-6-ferrocenyl-N-phenyl-1,3-thiazinan-2-imines from variously substituted ferrocenyl chalcones and N-arylthioureas is another example of building diversity at C6 (from the chalcone) and N3 (from the thiourea). mdpi.comnih.gov

Table 3: Strategies for Introducing Diversity at Key Positions of the this compound Ring

| Position(s) for Diversification | Synthetic Strategy | Variable Building Blocks | Reference |

|---|---|---|---|

| C4, C5, C6, N3, C2-imino | Knoevenagel condensation / Cyclocondensation | β-Ketoesters, Aldehydes, Thioureas | units.itresearchgate.net |

| C2, N3, C5, C6 | Gold-catalyzed cyclization | Functionalized butynyl amines, Isothiocyanates | acs.org |

| C4, C5, C6 | BF3·Et2O-catalyzed reaction | α,β-Unsaturated ketones, Thioamides | nih.gov |

| C6, N3 | Cyclocondensation | Substituted Chalcones, N-Arylthioureas | mdpi.comnih.gov |

Structural Elucidation and Characterization Techniques

Spectroscopic Analysis for Compound Identification and Purity

Spectroscopic analysis is the cornerstone of modern chemical research, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. For 1,3-thiazinane derivatives, techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are indispensable.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the analysis of this compound derivatives, IR spectra provide key evidence for the presence of N-H, C-H, C=N, and C=S bonds.

For instance, the IR spectrum of this compound-2-thione shows characteristic peaks corresponding to the N-H bond, various C-H bonds, and the thiocarbonyl (C=S) group, although the latter can be complex to assign definitively. ub.edu A study on 2-phenyliminotetrahydro-1,3-thiazine identified a key N-H stretching vibration at 3217 cm⁻¹ and a prominent C=N stretching band at 1613 cm⁻¹. eurjchem.com The presence of aromatic rings and other substituents in derivatives introduces additional characteristic bands, such as those for aromatic C-H and C=C stretching. sciensage.info

The utility of IR spectroscopy is further highlighted when comparing tautomeric forms of 1,3-thiazine derivatives. The position of the C=N stretching frequency can help differentiate between amino and imino forms. It has been observed that the C=N band for the amino tautomer appears at a higher frequency (around 1620 cm⁻¹) compared to the imino form (around 1613 cm⁻¹). eurjchem.com

Table 1: Selected IR Absorption Data for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| This compound-2-thione | N-H | 3140 | ub.edu |

| C-H (aliphatic) | 3000, 2918, 2848 | ub.edu | |

| C=S (thiourea band) | 1543 | ub.edu | |

| 2-Phenyliminotetrahydro-1,3-thiazine | N-H | 3217 | eurjchem.com |

| C-H (aliphatic) | 2926, 2857 | eurjchem.com | |

| C=N | 1613 | eurjchem.com | |

| 1,2-Bis(4,5-Dihydro-1,3-thiazin-2-ylsulfanyl)ethane | C-H (aliphatic) | 2940, 2835 | scirp.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the this compound ring, the protons on the methylene (B1212753) groups (CH₂) adjacent to the nitrogen and sulfur atoms have characteristic chemical shifts.

In the ¹H NMR spectrum of this compound-2-thione, the protons of the three methylene groups appear as multiplets in the regions expected for such a heterocyclic system. ub.edu For 2-phenyliminotetrahydro-1,3-thiazine, the protons of the three distinct methylene groups are observed as two triplets and a multiplet, with the N-H proton appearing as a broad singlet. eurjchem.com The coupling patterns between adjacent protons are critical for confirming the connectivity within the ring. More complex derivatives show additional signals corresponding to their substituent groups, such as aromatic protons in phenyl-substituted compounds. eurjchem.comsciensage.info

Table 2: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Source |

|---|---|---|---|---|

| N-Propanoyl-1,3-thiazinane-2-thione | CH₂ (ring) | 2.19-2.30 (m, 2H) | CDCl₃ | ub.edu |

| CH₂-S (ring) | 3.04 (t, 2H) | CDCl₃ | ub.edu | |

| CH₂-N (ring) | 3.91-3.95 (m, 2H) | CDCl₃ | ub.edu | |

| 2-Phenyliminotetrahydro-1,3-thiazine | CH₂ (ring) | 1.90-2.05 (m, 2H) | CDCl₃ | eurjchem.com |

| CH₂-S (ring) | 2.93 (t, 2H) | CDCl₃ | eurjchem.com | |

| CH₂-N (ring) | 3.37 (t, 2H) | CDCl₃ | eurjchem.com | |

| N-H | 6.47 (b.s, 1H) | CDCl₃ | eurjchem.com | |

| 1,2-Bis(4,5-Dihydro-1,3-thiazin-2-ylsulfanyl)ethane | CH₂ (ring) | 1.92 (t, 4H) | DMSO-d₆ | scirp.org |

| CH₂-S (ring) | 3.19 (t, 4H) | DMSO-d₆ | scirp.org |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal.

For N-Propanoyl-1,3-thiazinane-2-thione, the ¹³C NMR spectrum shows signals for the three methylene carbons of the ring, as well as the carbons of the propanoyl group and the C=S carbon at a characteristic downfield shift of 202.9 ppm. ub.edu A key application of ¹³C NMR is in distinguishing between tautomers. In the case of 2-phenylamino/imino-1,3-thiazine tautomers, the chemical shift of the C2 carbon is significantly different. The C2 carbon of the amine form appears further downfield (δ 165.3 ppm) compared to the C2 signal of the imine form (δ 152.1 ppm), providing a definitive method for identification. eurjchem.comgrafiati.com

Table 3: ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent | Source |

|---|---|---|---|---|

| This compound-2-thione | C5 (ring) | 20.5 | CDCl₃ | ub.edu |

| C4 (ring) | 30.1 | CDCl₃ | ub.edu | |

| C6 (ring) | 44.3 | CDCl₃ | ub.edu | |

| C2 (C=S) | 194.5 | CDCl₃ | ub.edu | |

| N-Propanoyl-1,3-thiazinane-2-thione | C5 (ring) | 22.9 | CDCl₃ | ub.edu |

| C4 (ring) | 32.1 | CDCl₃ | ub.edu | |

| C6 (ring) | 46.6 | CDCl₃ | ub.edu | |

| C2 (C=S) | 202.9 | CDCl₃ | ub.edu | |

| 2-Phenyliminotetrahydro-1,3-thiazine (Imine form) | C2 (C=N) | 152.1 | CDCl₃ | eurjchem.com |

1H NMR Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions within the molecule. While it provides less structural detail than NMR or IR, it is very useful for characterizing compounds with chromophores, such as double bonds, aromatic systems, and carbonyl groups.

Studies on 1,3-thiazine derivatives containing chalcone (B49325) and Schiff base moieties show characteristic absorptions. The formation of a C=N chromophore can be confirmed by the appearance of an additional absorption band. derpharmachemica.com However, in the case of distinguishing between the tautomeric forms of 2-phenylamino-1,3-thiazine, UV-Vis spectroscopy was found to be less definitive, as both the amine and imine forms exhibited identical absorption band patterns in neutral, acidic, and alkaline media. eurjchem.com This indicates that while useful for certain derivatives, UV-Vis may not always resolve subtle structural isomers. eurjchem.comderpharmachemica.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, can offer significant structural information.

High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. For N-Propanoyl-1,3-thiazinane-2-thione, HRMS confirmed the expected molecular formula by matching the calculated and found m/z values for the protonated molecule [M+H]⁺. ub.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the identification and quantification of volatile or derivatized compounds. For the analysis of this compound-4-carboxylic acid in biological samples, a GC-MS method was developed where the compound was first derivatized to make it more volatile. The electron ionization (EI) mass spectrum of the resulting derivative showed characteristic fragment ions (e.g., m/z 102.0, 146.0, and 202.1) that are used for its identification and quantification. mdpi.com The fragmentation pattern gives clues to the compound's structure. scirp.orgmdpi.com

Table 4: Mass Spectrometry Data for this compound Derivatives

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|

| N-Propanoyl-1,3-thiazinane-2-thione | HRMS (+ESI) | 190.0354 | - | ub.edu |

| This compound-2-thione | HRMS (+ESI) | 134.0091 | - | ub.edu |

| 1,2-Bis(4,5-Dihydro-1,3-thiazin-2-ylsulfanyl)ethane | MS | 291 (M⁺) | - | scirp.org |

| This compound-4-carboxylic acid (isobutyl derivative) | GC-MS (EI) | - | 102.0, 146.0, 202.1 | mdpi.com |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a primary technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For this compound and its derivatives, this method provides precise information on bond lengths, bond angles, and conformational arrangements within the crystal lattice.

Research has shown that the solid-state structure of this compound derivatives can exhibit interesting features, such as tautomerism, that may not be predominant in solution. acs.orgnih.gov For instance, a gold-catalyzed synthesis yielded a product identified by NMR spectroscopy in solution as a 5,6-dihydro-4H-1,3-thiazine tautomer. acs.org However, single-crystal X-ray diffraction of this compound revealed that in the crystal state, the this compound isomer is obtained. acs.orgnih.gov The crystal structure of this particular derivative, compound 2a , highlights the presence of the NH group within the ring. acs.orgnih.gov It crystallizes with two independent molecules that associate into dimers through N–H···N hydrogen bonds. acs.org The key bond lengths within the thiazinane moiety, N1–C, were determined to be 1.451(4) and 1.348(3) Å. acs.orgnih.gov

In another study, the crystal structures of two isomeric benzenaminium bromide salts, (Z)-2-methoxy-N-(4-oxo-1,3-thiazinane-2-ylidene)benzenaminium bromide (1a ) and (Z)-4-methoxy-N-(4-oxo-1,3-thiazinane-2-ylidene)benzenaminium bromide (1b ), were determined. tandfonline.com The analysis confirmed the formation of the this compound ring. tandfonline.com The asymmetric unit of isomer 1a consists of two molecules, while isomer 1b has only one. tandfonline.com

The conformation of the this compound ring has also been detailed. The structure of 3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazinane-2-thione revealed a half-boat conformation for the thiazinane ring. nih.gov In this structure, atom C3 is displaced by 0.685 (2) Å from the plane formed by the other atoms of the ring. nih.gov The crystal packing is stabilized by centrosymmetrically related molecules linked by aromatic π–π stacking interactions, with a centroid-to-centroid distance of 3.790 (2) Å. nih.gov

Furthermore, studies on anion receptors incorporating thiazine-1,1-dioxide heterocycles have utilized X-ray diffraction to confirm their solid-state structures. beilstein-journals.org Two different receptors were shown to adopt surprisingly different conformations: one in an extended, anti-anti conformation and the other in a cleft-shaped, syn-syn conformation, where both NH groups are hydrogen-bonded to a single DMSO solvent molecule. beilstein-journals.org The crystal structures of ten spiro-derivatives of 1,3-thiazine have also been determined using this technique, allowing for detailed analysis of their molecular conformational states and hydrogen bond networks. acs.orgfigshare.com

Table 1: Selected X-ray Crystallographic Data for this compound Derivatives

| Compound Name/Derivative | Key Structural Feature(s) | Reference(s) |

| This compound Tautomer (2a ) | Exists as this compound isomer in crystal state, contrasting with solution structure. Forms dimers via N–H···N hydrogen bonds. N1–C distances: 1.451(4) and 1.348(3) Å. | acs.org, nih.gov |

| (Z)-N-(4-oxo-1,3-thiazinane-2-ylidene)benzenaminium bromides | Confirmed formation of the this compound skeleton. Isomer 1a has two molecules in the asymmetric unit, while 1b has one. | tandfonline.com |

| 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione | Thiazinane ring adopts a half-boat conformation. Crystal structure features π–π stacking interactions with a centroid-to-centroid separation of 3.790 (2) Å. | nih.gov |

| Anion Receptors with Thiazine-1,1-dioxide | Solid-state structures confirmed. One receptor displays an extended, anti-anti conformation, while another adopts a cleft-shaped, syn-syn conformation. | beilstein-journals.org |

| Spiro-derivatives of 1,3-Thiazine | Crystal structures for 10 different derivatives were determined, enabling the study of molecular conformation and hydrogen bonding. | acs.org, figshare.com |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable tools for the separation, purification, and purity assessment of this compound derivatives. Methods such as thin-layer chromatography (TLC), column chromatography, and gas chromatography-mass spectrometry (GC-MS) are routinely employed.

Thin-layer chromatography is frequently used as a rapid and simple method to monitor the progress of reactions and to check the purity of synthesized compounds. sciensage.infoderpharmachemica.com For instance, the purity of various 1,3-thiazine derivatives was checked using TLC on silica (B1680970) gel plates of 0.25 mm thickness with different solvent systems. sciensage.info TLC is also used to identify the fractions containing the desired product during column chromatography purification, as demonstrated in the purification of N-Propanoyl-1,3-thiazinane-2-thione using an 80:20 hexanes/ethyl acetate (B1210297) solvent system where the product had an Rf value of 0.39. orgsyn.org

Column chromatography is the standard method for the purification of this compound derivatives from reaction mixtures. Silica gel is a commonly used stationary phase. orgsyn.orgub.edu In one detailed procedure, N-Propanoyl-1,3-thiazinane-2-thione was purified by column chromatography on silica gel using hexanes and ethyl acetate as the eluent. ub.edu Similarly, the purification of 3-[1-(3,4-dichlorophenyl)ethyl]-1,3-thiazinane-2-thione was achieved by flash chromatography with a cyclohexane/dichloromethane eluent. nih.gov A specialized column chromatography method on silica gel, using a mixture of water, formic acid, and acetic acid for elution, has been developed to separate commercial mixed thiazine (B8601807) dyes into their pure components. google.com

Gas chromatography coupled with mass spectrometry (GC-MS) provides a highly sensitive and specific method for the identification and quantification of this compound derivatives, particularly in complex biological matrices. A GC-MS-based method was developed to identify and quantify this compound-4-carboxylic acid (TCA) in human urine. researchgate.net The assay required a derivatization step with isobutyl chloroformate (IBCF) to make the analyte volatile, followed by extraction. researchgate.net The method demonstrated linearity in the 1–50 µmol L⁻¹ range for TCA in urine. researchgate.net Another GC-MS method was established for a related compound, a substituted thiazolidine (B150603) carboxylic acid, in human plasma, which involved derivatization using MSTFA with 1% TMCS in pyridine (B92270). nih.gov High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are also used for purity analysis, as shown in the characterization of novel 1,3,5-triazine (B166579) derivatives where purities were determined by LC analysis. mdpi.com

Table 2: Chromatographic Methods for this compound and Related Compounds

| Chromatography Type | Analyte / Compound Class | Stationary Phase / Column | Mobile Phase / Eluent | Purpose | Reference(s) |

| TLC | 1,3-Thiazine derivatives | Silica gel plate (0.25 mm) | Various solvent systems | Purity check | sciensage.info |

| TLC | N-Propanoyl-1,3-thiazinane-2-thione | Silica gel | 80:20 Hexanes/Ethyl acetate | Reaction monitoring, fraction assessment | orgsyn.org |

| Column Chromatography | N-Propanoyl-1,3-thiazinane-2-thione | Silica gel (60 Å) | Hexanes and Ethyl acetate | Purification | ub.edu |

| Column Chromatography | Thiazine dyes (Thionine, Azures) | Silica gel | 95 parts 10% aq. acetic acid + 5 parts formic acid | Separation of mixed dyes | google.com |

| Flash Chromatography | 3-[1-(3,4-Dichlorophenyl)ethyl]-1,3-thiazinane-2-thione | Not specified | 5:1 v/v Cyclohexane/Dichloromethane | Purification | nih.gov |

| GC-MS | This compound-4-carboxylic acid (TCA) | Not specified | Helium (carrier gas) | Identification and quantification in human urine | researchgate.net |

| UHPLC-MS | 1,3,5-Triazine derivatives | Not specified | Not specified | Purity analysis | mdpi.com |

Computational Chemistry Approaches for 1,3 Thiazinane Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,3-thiazinane, docking simulations are frequently employed to investigate how these derivatives interact with biological targets, such as proteins and enzymes, providing insights into their potential therapeutic applications.

Research on this compound derivatives as potential inhibitors of influenza neuraminidase (NA) has utilized molecular docking to screen compounds based on their binding scores with the active site of the NA (H1N1) target receptor. nih.gov These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the inhibitory activity. For instance, studies have identified that this compound derivatives can form hydrogen bonds and hydrophobic interactions with key residues in the neuraminidase active site, including ARG118, ASP151, and GLU119. researchgate.net Four potential lead compounds (4, 7, 14, and 15) were identified with high inhibitory rates and docking scores greater than -6.3 kcal/mol, suggesting their potential as anti-influenza agents. nih.govresearchgate.net

In another study, molecular docking and molecular dynamics simulations of a 1,3-thiazin-4-one derivative with the MDM2 protein (a negative regulator of the p53 tumor suppressor) were performed. scispace.com The docking results, with scores for the top conformers ranging from -7.6 to -6.0 kcal/mol, revealed critical interactions with important amino acids in the MDM2 active site. scispace.com A significant interaction with residue HIS 96 was observed in both docking and dynamics studies, which is considered necessary for the inhibition of MDM2. scispace.com Furthermore, π-π stacking interactions with TYR 67 were also noted. scispace.com

The following table summarizes the key interactions and findings from molecular docking studies of this compound derivatives.

| Target Protein | This compound Derivative | Key Interacting Residues | Docking Score (kcal/mol) | Key Findings |

| Influenza Neuraminidase (H1N1) | Various derivatives | ARG118, ASP151, GLU119, TRP179, ARG293, PRO431 | > -6.3 | Identification of potential lead compounds for anti-influenza therapy. nih.govresearchgate.net |

| MDM2 Protein | 1,3-Thiazin-4-one derivative | HIS 96, VAL 93, TYR 67 | -7.6 to -6.0 | The nitrogen atom of the thiazinone ring showed water-bridged interaction with HIS 96 and VAL 93. A π-π stacking interaction was observed with TYR 67. scispace.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. This relationship is then used to predict the activity of new, unsynthesized compounds.

2D-QSAR Modeling

2D-QSAR models use descriptors calculated from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties, to correlate with biological activity. For this compound derivatives, 2D-QSAR studies have been conducted to predict their inhibitory activity against influenza neuraminidase. nih.gov

In one such study, Genetic Function Approximation (GFA) was used to build models with both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN). nih.gov The developed models showed good statistical significance, indicating their reliability in predicting the neuraminidase inhibitory activities of the compounds. nih.gov The descriptors identified as important for the activity included ATS7s, SpMax5_Bhv, nHBint6, and TDB9m. nih.govresearchgate.net

The statistical parameters for the developed 2D-QSAR models are presented in the table below.

| Model | R² (train) | Q² | R² (adj) | RMSE | R² (test) | R² (pred) |

| GFA-MLR | 0.9192 | 0.8767 | 0.8991 | 0.0959 | 0.8943 | 0.7745 |

| GFA-ANN | 0.9227 | 0.9212 | - | 0.0940 | 0.8831 | 0.7763 |

These robust statistical values confirm the predictive power of the 2D-QSAR models for this compound derivatives as neuraminidase inhibitors. nih.govresearchgate.net

3D-QSAR Modeling (e.g., Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA))

3D-QSAR methods extend the analysis to the three-dimensional properties of molecules, providing a more detailed understanding of the structure-activity relationship. CoMFA and CoMSIA are two of the most widely used 3D-QSAR techniques. These methods generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of the molecule can be modified to enhance biological activity.

For this compound derivatives targeting influenza neuraminidase, both CoMFA and CoMSIA models have been developed. nih.gov The CoMFA model, considering steric and electrostatic fields, and the CoMSIA model, which also includes hydrophobic, donor, and acceptor fields, both demonstrated good predictive ability. nih.govresearchgate.net

The statistical results for the 3D-QSAR models are summarized in the following table.

| Model | R² (train) | Q² |

| CoMFA_ES | 0.9620 | 0.643 |

| CoMSIA_SED | 0.8770 | 0.702 |

The high R² and Q² values indicate that these 3D-QSAR models are reliable for predicting the activity of new this compound derivatives and for guiding the design of more potent inhibitors. nih.govresearchgate.net

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of molecules. These methods can be used to determine optimized geometries, electronic energies, and molecular orbitals, which are crucial for understanding the reactivity and stability of this compound systems.

Hartree-Fock Approximation for Geometries and Electronic Structure

The Hartree-Fock (HF) method is a fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system. wikipedia.org It is often used to obtain optimized geometries and to understand the electronic structure of molecules.

In a study of newly synthesized this compound compounds, the Hartree-Fock approximation was utilized to compute various molecular characteristics. researchgate.net This included the optimization of the molecular geometry to find the minimum energy conformation. researchgate.net The HF method provides a foundational understanding of the electronic distribution within the this compound ring and its substituents. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is an important parameter that provides information about the chemical reactivity and stability of a molecule.

For this compound and its derivatives, the HOMO and LUMO energies have been calculated using quantum chemical methods. researchgate.net The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com In one study, the HOMO and LUMO energies for the parent this compound were calculated to be -6.06 eV and -1.22 eV, respectively. researchgate.net Another study on a 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one derivative reported a HOMO energy of -6.12 eV and a LUMO energy of -2.87 eV, resulting in an energy gap of 3.25 eV. This relatively narrow gap suggests a susceptibility to nucleophilic attack.

The table below presents the calculated frontier molecular orbital energies for selected this compound systems.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| This compound | -6.06 | -1.22 | 4.84 |

| 1-[2-(4-chlorophenyl)-6H-1,3-thiazin-5-yl]ethan-1-one | -6.12 | -2.87 | 3.25 |

These quantum chemical calculations are invaluable for rationalizing the observed chemical behavior and for predicting the reactivity of novel this compound derivatives.

Theoretical Determination of Chemical Hardness and Aromaticity

Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the electronic structure and reactivity of this compound systems. science.ph Key parameters derived from these calculations include chemical hardness (η) and aromaticity, which provide insights into the stability and reaction dynamics of these heterocyclic compounds. science.phresearchgate.net

Chemical hardness (η) and its inverse, softness (ζ), are central concepts in chemical reactivity theory. A molecule with a large energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is considered a "hard" molecule, implying lower reactivity and higher stability. science.phnanobioletters.com Conversely, a "soft" molecule has a small energy gap and is generally more reactive. science.ph These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). nanobioletters.comrsc.org

DFT calculations have been used to determine and compare the chemical hardness of 1,3-Thiazine with its isomers. The analysis reveals distinct differences in their electronic properties. For instance, 1,4-Thiazine exhibits the largest HOMO-LUMO gap, indicating it is the most stable, while 1,2-Thiazine has the smallest gap. nanobioletters.com 1,3-Thiazine possesses the highest electrophilicity index, suggesting a greater capacity to accept electrons. nanobioletters.com

Detailed quantum chemical calculations on specific this compound derivatives further illustrate these principles. Studies using the B3LYP/6-31G(d,p) level of theory have correlated parameters like chemical hardness, electronegativity (χ), and the fraction of electron transfer (ΔN) with the molecule's behavior in various chemical environments. science.phresearchgate.net For example, in a study of substituted 6H-1,3-thiazin-2-amines, the derivative NBT was found to have the lowest chemical hardness (1.70 eV) and highest softness (0.294 eV⁻¹), indicating its higher reactivity compared to other derivatives in the series. science.ph

| Molecule | EHOMO (eV) | ELUMO (eV) | ΔEgap (eV) | Chemical Hardness (η) | Electronegativity (μ) | Electrophilicity Index (Ψ) |

|---|---|---|---|---|---|---|

| 1,2-Thiazine | -4.65 | -1.03 | 3.62 | 1.81 | 2.84 | 2.22 |

| 1,3-Thiazine | -6.06 | -1.22 | 4.84 | 2.42 | 3.64 | 2.73 |

| 1,4-Thiazine | -7.18 | -0.13 | 7.05 | 3.53 | 3.66 | 1.89 |

The aromaticity of the thiazine ring has also been a subject of theoretical investigation. The Harmonic Oscillator Model of Aromaticity (HOMA) is one method used to quantify the degree of aromatic character. Computational studies have shown that substituents on the heterocyclic ring can significantly influence its aromaticity. researchgate.netresearchgate.net Research indicates that the presence of electron-donating groups at certain positions can activate the heterocyclic ring, leading to a decrease in its aromaticity. researchgate.netresearchgate.net This correlation offers valuable insights for designing synthetic pathways for specific this compound derivatives. researchgate.net

In Silico ADMET Predictions for Drug-Likeness Assessment

In the early stages of drug discovery, in silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. researchgate.net These computational screenings allow for a rapid and cost-effective assessment of a compound's potential "drug-likeness," helping to identify candidates with favorable pharmacokinetic profiles before advancing to more resource-intensive preclinical trials. researchgate.netrjptonline.org For this compound derivatives, various computational tools and software have been employed to predict their viability as therapeutic agents. ijpsr.comresearchgate.net

The assessment of drug-likeness often involves evaluating a compound against established criteria, such as Lipinski's Rule of Five, Veber's rules, and Egan's rules. researchgate.netbiointerfaceresearch.commdpi.com These guidelines use physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to forecast a molecule's potential for good oral bioavailability. mdpi.com

Several studies on diverse this compound derivatives have reported promising in silico ADMET profiles. For instance, a series of derivatives designed as potential anti-influenza inhibitors targeting neuraminidase were analyzed computationally. nih.govresearchgate.net The lead compounds from this series were found to have good pharmacokinetic profiles and did not violate Lipinski's rule, identifying them as strong candidates for further development. nih.govresearchgate.net Similarly, a study on novel 8-benzylidene-6-tert-butyl-4-phenyl-5,6,7,8-tetrahydro-benzo-1,3-thiazin-2-imines, evaluated for anticonvulsant activity, utilized the Molinspiration, Osiris, Molsoft, and ALOGPS 2.1 software platforms to determine molecular properties, drug-likeness, and toxicity profiles. ijpsr.comresearchgate.net

The predictive power of these in silico tools extends to specific pharmacokinetic parameters. Software platforms like SwissADME and pkCSM can generate detailed predictions for properties such as gastrointestinal absorption, permeability through Caco-2 cells (an in vitro model of the human intestine), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. mdpi.comresearchgate.net Lead compounds from anti-influenza studies were predicted to have high passive Madin-Darby Canine Kidney (MDCK) permeability and proper volume of distribution (VD) values, although they were not expected to penetrate the BBB, which could limit central nervous system side effects. researchgate.net The predictions also indicated the probability of the compounds acting as substrates or inhibitors for various CYP isoenzymes (1A2, 3A4, 2C9, 2C19, and 2D6). researchgate.net

| Parameter | Prediction/Observation | Significance |

|---|---|---|

| Lipinski's Rule of Five | Generally no violations for lead compounds | Indicates good potential for oral bioavailability |

| Human Intestinal Absorption | Predicted to be high (>90%) | Suggests efficient absorption from the gut |

| Caco-2 Permeability | Predicted to be high | Models good permeability across the intestinal wall |

| Blood-Brain Barrier (BBB) Permeation | Predicted not to be BBB permeant | Reduces the likelihood of central nervous system side effects |

| P-glycoprotein (P-gp) Substrate | Predicted to be a substrate | May be subject to active efflux from cells |

| CYP450 Isoenzyme Inhibition (e.g., 2D6, 3A4) | Predicted to be non-inhibitors or weak inhibitors | Lower potential for drug-drug interactions |

| Ames Toxicity | Predicted to be non-mutagenic | Indicates a lower risk of carcinogenicity |

Tautomerism and Isomerism in 1,3 Thiazinane Systems

Experimental and Computational Investigations of Tautomeric Equilibria

The tautomeric equilibria in 1,3-thiazinane systems, particularly the amine-imine and thione-enol types, have been a significant area of research. These studies often involve a combination of experimental techniques and computational modeling to elucidate the relative stabilities of the different tautomers.

One notable area of investigation is the tautomerism of 2-substituted 1,3-thiazinanes, which can exist in either an amino form (with an endocyclic C=N bond) or an imino form (with an exocyclic C=N bond). Several studies have reported the presence of both amine and imine tautomeric forms for hydrogenated this compound derivatives. eurjchem.comeurjchem.comresearchgate.net The cyclization of compounds like 1-(3-hydroxypropyl)-3-phenylthiourea (B2843508) in an acidic medium has been a subject of debate, with some studies reporting the formation of the amine form while others identify the imine form. eurjchem.com

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the most stable tautomeric forms. For instance, DFT calculations on 5H-1,3-thiazine-4,6-diones have been used to optimize the structures of three possible tautomers and their transition states. researchgate.nettandfonline.com These studies consistently show that one tautomer is significantly more stable than the others. researchgate.nettandfonline.com In one such study, "tautomer 2" was found to be more stable than "tautomer 1" by approximately 0.7–8.7 kcal/mol and more stable than "tautomer 3" by about 10.4–14.4 kcal/mol, confirming experimental observations. researchgate.nettandfonline.com The presence of water molecules can also significantly lower the activation barriers for hydrogen exchange between tautomers, by as much as 23.8–76.2 kcal/mol, facilitating the tautomeric conversion. researchgate.nettandfonline.com

A gold-catalyzed formation of 1,3-thiazine/1,3-thiazinane derivatives from butynyl thiourea (B124793) derivatives has also been reported, highlighting the existence of an equilibrium between the this compound and the 5,6-dihydro-4H-1,3-thiazine tautomers. acs.orgthieme-connect.comunizar.esnih.gov

Below is a data table summarizing the findings of a computational study on the relative stability of 1,3-thiazine-4,6-dione tautomers.

| Tautomer Comparison | Calculated Stability Difference (kcal/mol) |

| Tautomer 2 vs. Tautomer 1 | 0.7–8.7 more stable |

| Tautomer 2 vs. Tautomer 3 | 10.4–14.4 more stable |

Characterization of Solution-Phase and Crystal-Phase Isomers

A remarkable aspect of this compound derivatives is the phase-dependent nature of their isomeric forms. It has been demonstrated that different isomers can be preferentially stabilized in the solution phase versus the crystal phase. acs.orgnih.govacs.org

The synthesis of (Z)-2- and 4-methoxy-N-(4-oxo-1,3-thiazinane-2-ylidene)benzenaminium bromide isomers has also been reported, with their structures confirmed by X-ray crystallography. tandfonline.com

The following table summarizes the observed dominant isomers in different phases for a studied this compound derivative. acs.orgnih.gov

| Phase | Dominant Isomer |

| Solution | 5,6-dihydro-4H-1,3-thiazine |

| Crystal | This compound |

Spectroscopic Differentiation of Tautomeric Forms

Spectroscopic techniques are indispensable for the identification and differentiation of tautomeric forms of this compound derivatives. While UV-Vis spectroscopy has shown limited utility, with identical spectra often recorded for different tautomers, FTIR and NMR spectroscopy have proven to be much more informative. eurjchem.comeurjchem.comresearchgate.net

FTIR Spectroscopy: Distinctive characteristics in the FTIR spectra can help in distinguishing between tautomers. For the amine and imine forms of 2-phenylamino-1,3-thiazinane derivatives, the C=N stretching vibration band is a key diagnostic marker. The C=N band of the amine form is observed at a higher frequency compared to that of the imine form. eurjchem.comeurjchem.comresearchgate.net

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for tautomer identification. In ¹H NMR, the chemical shifts of the protons on the thiazinane ring and the NH protons can provide clues. For example, in the case of (Z)-4-methoxy-N-(4-oxo-1,3-thiazinane-2-ylidene)benzenaminium bromide, the NH protons appear as singlets at 11.23 and 9.54 ppm, while the CH₂ protons of the thiazinane ring resonate as multiplets between 2.72 and 3.41 ppm. tandfonline.com

¹³C NMR spectroscopy is particularly decisive. A significant difference in the chemical shifts of the C2 and C8 carbons has been proposed as a reliable method for identifying the tautomeric forms of hydrogenated this compound derivatives. eurjchem.comeurjchem.com For the amine form, the C2 signal appears more downfield (e.g., at 165.3 ppm) compared to the imine form (e.g., at 152.1 ppm). eurjchem.comeurjchem.comresearchgate.net Furthermore, the difference in chemical shifts between the C2 and C8 carbons (Δδ) is substantially larger for the amine form (e.g., 30.6 ppm) than for the imine form (e.g., 5.4 ppm). eurjchem.comeurjchem.comresearchgate.net

Two-dimensional NMR techniques like COSY and HMBC are also crucial. HMBC experiments can show correlations between the NH proton and aromatic carbons, helping to determine if the NH group is exocyclic or endocyclic, thus confirming the tautomeric structure in solution. acs.orgunizar.esresearchgate.netcreative-biostructure.com

The table below presents characteristic spectroscopic data used to differentiate between amine and imine tautomers of a 2-phenylamino-1,3-thiazinane derivative. eurjchem.comeurjchem.comresearchgate.net

| Spectroscopic Feature | Amine Tautomer | Imine Tautomer |

| FTIR (C=N stretch) | Higher frequency | Lower frequency |

| ¹³C NMR (δ C2) | ~165.3 ppm | ~152.1 ppm |

| ¹³C NMR (Δδ C2-C8) | ~30.6 ppm | ~5.4 ppm |

Advanced Applications in Organic Synthesis and Chemical Transformations

Utilization as Key Reaction Intermediates

The 1,3-thiazinane ring system serves as a crucial intermediate in the synthesis of a wide array of organic compounds, most notably in the development of pharmaceuticals. The inherent reactivity of the thiazine (B8601807) core allows for its transformation into more complex molecular structures.

One of the most significant applications of this compound derivatives is as key intermediates in the total synthesis of cephalosporin (B10832234) antibiotics. tandfonline.com Functionalized dihydro and tetrahydro-1,3-thiazines are valuable precursors that can be further elaborated to construct the bicyclic core of these essential medicines. tandfonline.com The ability to introduce various substituents and selectively remove protecting groups makes these thiazine intermediates highly adaptable for the synthesis of different cephalosporin and cephamycin analogues. tandfonline.com

Beyond antibiotics, 1,3-thiazine derivatives are instrumental in the synthesis of other medicinally important compounds. For instance, they are precursors to Xylazin, an agonist of the α2 class of adrenergic receptors used for sedation and analgesia in veterinary medicine, and Chlormezanone, a compound formerly used as an anxiolytic and muscle relaxant. derpharmachemica.com The synthesis of these molecules often involves the initial construction of a 1,3-thiazine ring, which is then modified to achieve the final target structure. derpharmachemica.com

The versatility of 1,3-thiazines as intermediates is further demonstrated in their synthesis from readily available starting materials like chalcones and thiourea (B124793). derpharmachemica.com This method allows for the creation of a diverse range of 1,3-thiazine derivatives that can be used in subsequent synthetic transformations. derpharmachemica.com For example, a newly synthesized pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govthiazine has been shown to act as a bis-electrophilic species, reacting with various nucleophiles to yield a range of disubstituted pyrimidothiazines, highlighting its utility as a reactive intermediate for further chemical exploration. longdom.org

Table 1: Examples of this compound as a Key Reaction Intermediate

| Intermediate Type | Target Compound/System | Significance |

|---|---|---|

| Functionalized dihydro and tetrahydro-1,3-thiazines | Cephalosporins and Cephamycins | Precursors to the bicyclic core of essential antibiotics. tandfonline.com |

| 1,3-Thiazine derivatives | Xylazin | Synthesis of a veterinary sedative and analgesic. derpharmachemica.com |

| 1,3-Thiazine derivatives | Chlormezanone | Former synthesis of an anxiolytic and muscle relaxant. derpharmachemica.com |

| Pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govthiazine | Disubstituted pyrimidothiazines | Acts as a bis-electrophilic species for further diversification. longdom.org |

Construction of Annulated and Polycyclic Systems

The this compound framework provides a robust platform for the construction of more complex, fused heterocyclic systems. Through various synthetic strategies, the thiazinane ring can be annulated with other rings to generate a diverse array of polycyclic structures, many of which are of interest in medicinal chemistry and materials science.

A prominent strategy involves the use of 1,3-thiazine derivatives as building blocks for the synthesis of pyrimidothiazines. taylorandfrancis.com These bicyclic systems can be formed through the reaction of pyrimidine-2-thiones with reagents such as 1,2-epoxy-3-chloropropane or acetylene (B1199291) dicarboxylates, where the 1,3-thiazine ring is formed in the process of creating the fused structure. taylorandfrancis.com For example, 4,6-diamino-1H-pyrimidine-2-thione can be used as a starting material to build pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govthiazine derivatives, which can then be further cyclized to form more complex polycycles like isoxazolo[4,5-d]thiazino[2,3-a]pyrimidines. srce.hr

Another approach involves multicomponent reactions to create complex fused systems in a single step. For instance, the reaction of 8-amino-3,4-dihydro-2H,6H-pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govthiazin-6-one with aryl aldehydes and 1H-indene-1,3(2H)-dione under microwave conditions yields 7-aryl-3,4,7,13-tetrahydro-2H-indeno[2'',1'':5',6']pyrido[2',3':4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govthiazine-6,8-diones. isroset.org This demonstrates the power of using a pre-formed thiazine-containing structure to access intricate polycyclic scaffolds.

Furthermore, 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones have been identified as suitable substrates for the preparation of a variety of annulated polycyclic systems. rsc.org These compounds can undergo subsequent reactions that exploit the hydroxyl group and the substituent on the nitrogen atom to form fused rings. rsc.org An example of this is the use of tryptamine (B22526) derivatives as the amine component in a multicomponent reaction to form the 1,3-thiazine, which then undergoes a Pictet-Spengler-type cyclization to create a cascade reaction leading to annulated polycycles. rsc.org

The synthesis of spiro compounds is another interesting application. Spiro[3H-indole-3,2'-[4H]pyrido[3,2-e]-1,3-thiazine]-2,4'(1H)diones can be prepared via a one-pot reaction involving 'in situ' generated 3-indolylimine derivatives and 2-mercaptonicotinic acid under microwave irradiation, showcasing a method to link the 1,3-thiazine core to other important heterocyclic systems. taylorandfrancis.com

Table 2: Examples of Annulated and Polycyclic Systems from this compound Derivatives

| Starting 1,3-Thiazine Derivative/Precursor | Resulting Annulated/Polycyclic System | Synthetic Strategy |

|---|---|---|

| Pyrimidine-2-thiones | Pyrimidothiazines | Reaction with various electrophiles to form the fused thiazine ring. taylorandfrancis.com |

| 4,6-Diamino-1H-pyrimidine-2-thione | Pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govthiazine and Isoxazolo[4,5-d]thiazino[2,3-a]pyrimidine | Stepwise cyclization and condensation reactions. srce.hr |

| 8-Amino-3,4-dihydro-2H,6H-pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govthiazin-6-one | Indeno[2'',1'':5',6']pyrido[2',3':4,5]pyrimido[2,1-b] Current time information in Bangalore, IN.nih.govthiazine-6,8-diones | Multicomponent reaction under microwave irradiation. isroset.org |

| 4-Hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones | Annulated Polycycles | Subsequent reactions exploiting the hydroxyl and N-substituent. rsc.org |

| In situ generated 3-indolylimine derivatives and 2-mercaptonicotinic acid | Spiro[3H-indole-3,2'-[4H]pyrido[3,2-e]-1,3-thiazine]-2,4'(1H)diones | One-pot microwave-assisted reaction. taylorandfrancis.com |

Contributions to Combinatorial Chemistry and Library Design

The this compound scaffold has proven to be a valuable core structure for the generation of chemical libraries through combinatorial chemistry. These libraries, containing a multitude of structurally related compounds, are essential tools in drug discovery and materials science for the high-throughput screening of new lead compounds and materials with desired properties.

Both solid-phase and solution-phase synthesis strategies have been successfully employed to create 1,3-thiazine libraries. In solid-phase synthesis, the 1,3-thiazine core is typically anchored to a polymer support, allowing for the sequential addition of building blocks and easy purification by filtration. units.it A notable example is the generation of a library of 1,3-thiazine-5-carboxylates with four points of diversity around the heterocyclic core. units.it

Solution-phase combinatorial synthesis, often aided by polymer-supported reagents and scavengers, offers an alternative approach. A particularly elegant strategy is the "catch-and-release" method, which has been used to generate libraries of densely functionalized 1,3-thiazines with five diversity points. units.it In this approach, a polymer-bound sulfonic acid acts as both a reaction promoter for the cyclocondensation step and a selective scavenger for the basic 1,3-thiazine product. After washing away impurities, the pure product is released from the resin. units.itresearchgate.net This method has been shown to produce 1,3-thiazine products in good to excellent purities and high diversity. researchgate.net

Multicomponent reactions (MCRs) are especially well-suited for combinatorial library synthesis as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of 1,3-thiazine libraries. For instance, a small library of 3,6-dihydro-2H-1,3-thiazine-2-thiones was synthesized via the MCR of in situ-generated 1-azadienes with carbon disulfide. nih.govnih.govmdpi.com Another example is the one-pot, two-step, three-component reaction for the efficient synthesis of a spiro-substituted 1,3-thiazine library, which is suitable for both combinatorial and parallel synthesis due to its mild reaction conditions and simple purification. scispace.com Furthermore, a multicomponent reaction of ethyl 3-aminocrotonate, substituted phenylisothiocyanates, and acetic anhydride (B1165640) has provided facile access to a series of substituted 1,3-thiazine-6-phenylimino-5-carboxylates. exlibrisgroup.com

The ability to introduce multiple points of diversity is a key feature of these combinatorial approaches. For the 1,3-thiazine-5-carboxylate libraries, diversity can be introduced at the 2-, 3-, 4-, and 6-positions of the thiazine ring, as well as on the ester group at the 5-position. units.it This high level of diversification allows for a thorough exploration of the chemical space around the 1,3-thiazine scaffold.

Table 3: Examples of 1,3-Thiazine Combinatorial Libraries

| Library Type | Synthetic Strategy | Points of Diversity | Key Features |

|---|---|---|---|

| 1,3-Thiazine-5-carboxylates | Solid-phase synthesis | 4 | Stepwise construction on a polymer support. units.it |

| Densely functionalized 1,3-thiazines | Solution-phase "catch-and-release" | 5 | Dual-function polymer-bound sulfonic acid for promotion and purification. units.itresearchgate.net |

| 3,6-Dihydro-2H-1,3-thiazine-2-thiones | Multicomponent reaction | Multiple | Rapid assembly from in situ-generated 1-azadienes and carbon disulfide. nih.govnih.gov |

| Spiro-substituted 1,3-thiazines | One-pot, two-step, three-component reaction | Multiple | Mild conditions and simple purification. scispace.com |

| 1,3-Thiazine-6-phenylimino-5-carboxylates | Multicomponent reaction | Multiple | Facile access from ethyl 3-aminocrotonate, phenylisothiocyanates, and acetic anhydride. exlibrisgroup.com |

Analytical Methods for Detection and Quantification in Biological Systems

Identification of In Vivo Formation of 1,3-Thiazinane Derivatives

Evidence strongly suggests that this compound-4-carboxylic acid (TCA), a derivative of this compound, is formed in the human body. researchgate.netnih.gov This in vivo formation is understood to be a non-enzymatic condensation reaction between homocysteine (Hcy) or its thiolactone (HTL) and formaldehyde (B43269) (FA). researchgate.netnih.gov It is well-established that homocysteine and its related compounds are reactive with aldehydes in an aqueous environment, leading to the formation of substituted thiazinane carboxylic acids. researchgate.netnih.govmdpi.com

While the in vivo presence of some thiazolidine (B150603) derivatives, such as the condensation product of cysteine and acetaldehyde, has been previously demonstrated in human plasma and urine, the confirmation of TCA's existence in the body required the development of specific and sensitive analytical methodologies. nih.govdntb.gov.ua The successful application of these methods to urine samples from healthy volunteers has provided the necessary proof of its in vivo formation. nih.govmdpi.com

Development of Chromatographic-Mass Spectrometric (GC-MS) Methodologies for Biological Samples

Gas chromatography-mass spectrometry (GC-MS) has emerged as the primary technique for the definitive identification and quantification of this compound-4-carboxylic acid in biological samples, particularly human urine. researchgate.netnih.govmdpi.com The inherent challenge with analyzing TCA by GC-MS is its low volatility, which necessitates a chemical modification step prior to analysis. mdpi.com

A robust GC-MS-based method has been developed and validated for this purpose. researchgate.netmdpi.com This method was successfully applied to urine samples from healthy individuals, demonstrating its utility for analyzing biological specimens. nih.govmdpi.com The identification and confirmation of the target compound are achieved by analyzing its mass spectrum. For the isobutyl derivative of TCA, key ions at m/z 102.0, 146.0, and 202.1 are monitored. mdpi.com To enhance sensitivity for trace analysis, selected ion monitoring (SIM) mode is often employed, using specific ions for identification and quantification. mdpi.com

Strategies for Chemical Derivatization for Enhanced Detection

To overcome the low volatility of TCA and make it suitable for GC analysis, a chemical derivatization step is essential. jfda-online.comnih.gov The most common derivatization reactions used prior to GC analysis include silylation, acylation, alkylation, and esterification. researchgate.net These processes increase the volatility and can improve the chromatographic behavior and detectability of the analyte. researchgate.netresearchgate.net

For the analysis of TCA, a specific acylation method using isobutyl chloroformate (IBCF) in the presence of pyridine (B92270) as a catalyst has been effectively employed. researchgate.netnih.govmdpi.com This reaction converts TCA into its more volatile isobutyl derivative (TCA-IBCF), which can then be extracted from the aqueous sample using a solvent like ethyl acetate (B1210297). researchgate.netmdpi.com This derivatization strategy is advantageous as it can be performed in media with high water content at room temperature, which simplifies the sample preparation procedure. researchgate.net

Method Validation for Analytical Reliability

The reliability of the analytical method for quantifying TCA in biological samples is ensured through a rigorous validation process, often following guidelines from regulatory bodies like the U.S. Food and Drug Administration. researchgate.netmdpi.com Key validation parameters include linearity, limits of quantification (LOQ), precision, and accuracy. mdpi.comeuropa.eu

The linearity of the assay for TCA in urine has been established within a concentration range of 1–50 µmol L⁻¹. researchgate.netmdpi.com The limit of quantification, which is the lowest concentration that can be reliably measured, was determined to be 1 µmol L⁻¹. mdpi.com At this concentration, the method demonstrated acceptable precision (not exceeding 12.97%) and accuracy (ranging from 92.05% to 104.56%). mdpi.com However, a significant matrix effect was noted, indicating that components of the urine sample can interfere with the analysis. To counteract this, the use of a single standard addition method is recommended for accurate quantification of TCA in urine samples. mdpi.com

Table 1: Validation Parameters for the GC-MS Method for this compound-4-carboxylic Acid (TCA) in Human Urine

| Parameter | Result |

| Linearity Range | 1–50 µmol L⁻¹ |

| Limit of Quantification (LOQ) | 1 µmol L⁻¹ |

| Precision at LOQ | ≤ 12.97% |